3-(1H-イミダゾール-2-イル)プロパン酸

概要

説明

Synthesis Analysis

The synthesis of imidazole derivatives, including 3-(1H-Imidazol-2-yl)propanoic acid, has been extensively studied. Recent achievements in the synthesis of imidazoles highlight the diversity of methods available for constructing the imidazole ring, ranging from traditional approaches to more novel, efficient techniques. Tran Trung Hieu et al. (2023) provide a comprehensive review on the synthesis of imidazoles, emphasizing the variety of bioactivities these compounds exhibit due to their structural diversity (Tran Trung Hieu et al., 2023).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is critical to their chemical behavior and biological activity. The presence of nitrogen atoms at the 1 and 3 positions of the aromatic ring is a defining feature of imidazoles, contributing to their chemical reactivity and interaction with biological targets. Debabrata Singha et al. (2023) explore the coordination chemistry and supramolecular interactions of imidazole ligands, providing insights into the structural aspects that influence their function (Debabrata Singha et al., 2023).

Chemical Reactions and Properties

Imidazole derivatives undergo a wide range of chemical reactions, making them highly versatile compounds. The reactivity at the C2, C3, and other positions of the imidazole ring allows for various functionalizations and modifications. R. Shankar et al. (2023) discuss the site-selective C-H functionalization of imidazo-[1,2-a]pyridines, showcasing the diverse reactions these compounds can participate in and their potential for creating complex molecules (R. Shankar et al., 2023).

科学的研究の応用

化学的性質

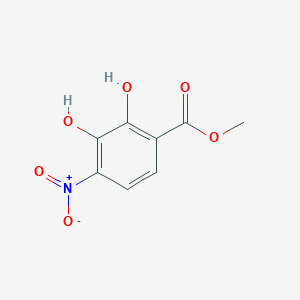

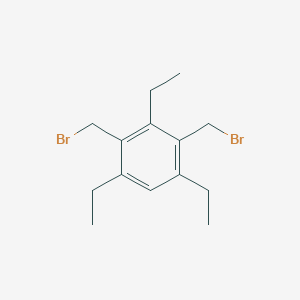

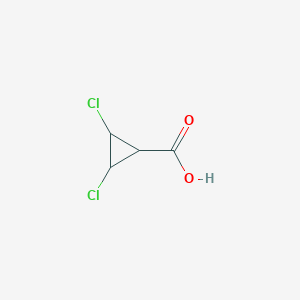

“3-(1H-イミダゾール-2-イル)プロパン酸” は、5 員環複素環式化合物で、炭素3個、窒素2個、水素4個、二重結合2個を持っています . これは、1,3-ジアゾールとしても知られています . これは、水やその他の極性溶媒に高度に溶解する白色または無色の固体です . この化合物は、760 mmHg で 454.3±28.0°C の沸点と 103-104°C の融点を持っています .

生物活性

1,3-ジアゾールの誘導体は、抗菌活性、抗マイコバクテリア活性、抗炎症活性、抗腫瘍活性、抗糖尿病活性、抗アレルギー活性、解熱活性、抗ウイルス活性、抗酸化活性、抗アメーバ活性、駆虫活性、抗真菌活性、および潰瘍誘発活性など、さまざまな生物活性を示します .

抗真菌応用

イミダゾール誘導体は、抗真菌特性についてテストされています。 テストは、カンジダ・アルビカンス、マイクロスポルム・オードゥイニー、クリプトコッカス・ネオフォルマンス、およびアスペルギルス・ニガーで実施されました .

抗炎症および鎮痛活性

イミダゾール誘導体に構造的に類似したいくつかのインドール誘導体は、抗炎症および鎮痛活性があることが示されています .

創薬における役割

イミダゾールは、新規医薬品の開発において重要な合成素材となっています . 幅広い化学的および生物学的特性により、新規治療薬の合成において貴重な成分となっています .

Safety and Hazards

将来の方向性

作用機序

Target of Action

3-(1H-Imidazol-2-yl)propanoic acid is a compound with a broad range of chemical and biological properties It has been suggested that imidazole-containing compounds, such as 3-(1h-imidazol-2-yl)propanoic acid, may target the c522 residue of p97, a protein involved in various cellular processes .

Mode of Action

Imidazole-containing compounds are known for their diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound interacts with its targets, leading to various changes in cellular functions.

Biochemical Pathways

These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .

Pharmacokinetics

The compound is known to be a solid at room temperature , which could influence its bioavailability and pharmacokinetic behavior.

Result of Action

It has been suggested that the compound may have inhibitory effects on pin1, a protein that plays a crucial role in cell proliferation . This suggests that the compound could potentially have antiproliferative effects, particularly against prostate cancer cells .

Action Environment

It is known that the compound should be stored at 4°c , suggesting that temperature could potentially influence its stability. Furthermore, the compound is known to cause skin and eye irritation, and may cause respiratory irritation , indicating that safety precautions should be taken when handling the compound.

特性

IUPAC Name |

3-(1H-imidazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-6(10)2-1-5-7-3-4-8-5/h3-4H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOESLMDNPQYFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

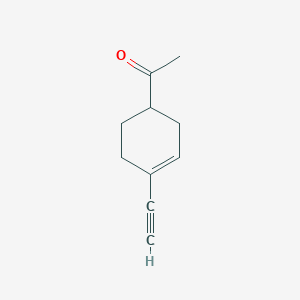

C1=CN=C(N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592763 | |

| Record name | 3-(1H-Imidazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

178388-79-9 | |

| Record name | 3-(1H-Imidazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 178388-79-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-](/img/structure/B68376.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid](/img/structure/B68383.png)